N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thienopyrimidines, including N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, have been studied for their anticancer properties . They have shown potential as inhibitors of various enzymes and receptors involved in cancer cell proliferation . Additionally, these compounds have been evaluated for their antioxidant and anti-inflammatory activities .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to inhibit enzymes such as lipoxygenase (LOX), which plays a role in the inflammatory response . By inhibiting LOX, these compounds can reduce inflammation and oxidative stress, contributing to their therapeutic effects .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones . While these compounds share a similar core structure, the presence of different substituents, such as the 3,4-dichlorophenyl group in the title compound, can significantly influence their biological activities and therapeutic potential . The unique combination of structural features in this compound makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H11Cl2N3O2S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-10-4-5-12(19)13(20)7-10/h2-8H,1H3,(H,21,24) |
InChI Key |
NIIKOLJUCPDTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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